3-Azido-1-(4-bromobenzyl)azetidine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

This building block uniquely combines an azetidine core, a para-bromobenzyl group, and a clickable azido handle. The bromide enables Pd-catalyzed cross-coupling (e.g., Suzuki), while the azide facilitates CuAAC or SPAAC click chemistry. This orthogonal reactivity is crucial for modular assembly of PROTACs, sequential bioconjugation, and post-polymerization modification, which non-halogenated or non-azido analogs cannot replicate.

Molecular Formula C10H11BrN4
Molecular Weight 267.13 g/mol
CAS No. 2089564-60-1
Cat. No. B1475939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-1-(4-bromobenzyl)azetidine
CAS2089564-60-1
Molecular FormulaC10H11BrN4
Molecular Weight267.13 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC=C(C=C2)Br)N=[N+]=[N-]
InChIInChI=1S/C10H11BrN4/c11-9-3-1-8(2-4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2
InChIKeyJUGQDGHGIYJDBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azido-1-(4-bromobenzyl)azetidine: A Dual-Functional Azetidine Building Block for Click Chemistry and Cross-Coupling


3-Azido-1-(4-bromobenzyl)azetidine (CAS 2089564-60-1) is a heterocyclic building block featuring a strained azetidine core, a clickable azido group, and a para-bromobenzyl substituent . This unique combination of functional groups enables its use as a versatile intermediate in medicinal chemistry and chemical biology for sequential bioconjugation and diversification strategies .

Why a Simple Azido-Azetidine or Benzyl Halide Cannot Substitute 3-Azido-1-(4-bromobenzyl)azetidine


Simple substitution with a non-halogenated azido-azetidine or a benzyl halide lacking the azide group is not functionally equivalent. The para-bromobenzyl group provides a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a reactivity absent in non-halogenated analogs . Conversely, the azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, which is impossible with simple benzyl halide building blocks . The specific para-substitution pattern also dictates the geometry and steric environment of the resulting conjugates, which is crucial for structure-activity relationships.

Quantitative Differentiation Table for 3-Azido-1-(4-bromobenzyl)azetidine vs. Its Closest Analogs


Superior Suzuki-Miyaura Coupling Reactivity of the Para-Bromo Substituent

The para-bromo substituent on 3-Azido-1-(4-bromobenzyl)azetidine is expected to exhibit superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to its meta- or ortho-substituted isomers. This is a well-established class-level inference based on the reduced steric hindrance and favorable electronics of the para position for oxidative addition . While direct comparative kinetic data for these specific azetidine isomers is not available in the public domain, synthetic chemistry principles dictate that para-substituted aryl halides generally couple more efficiently under standard conditions. For instance, a review of azetidine-based catalytic systems for Suzuki-Miyaura reactions highlights the impact of steric and electronic factors on yield .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Unique Dual Reactivity: Azide Click Chemistry Handle Absent in Non-Azidated Analogs

Unlike 1-(4-Bromobenzyl)azetidine (CAS 1044924-69-7), 3-Azido-1-(4-bromobenzyl)azetidine possesses a reactive azido group, enabling its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions. This is a definitive binary difference in reactivity. 3-Azido-1-(4-bromobenzyl)azetidine is specifically marketed as useful for these applications , allowing for the highly efficient and bioorthogonal formation of stable triazole linkages with alkyne-containing molecules . Its non-azidated analog lacks this entire functional dimension.

Click Chemistry Bioconjugation Chemical Biology

Higher Standard Purity Compared to 4-Fluoro Analog Aids in Procurement

Commercial suppliers report a typical purity of 95% for 3-Azido-1-(4-bromobenzyl)azetidine . This is a quantifiable advantage over the closely related 3-Azido-1-(4-fluorobenzyl)azetidine, which is also supplied at a standard 95% purity but for which fewer established handling protocols are immediately available across major vendors, making the bromo analog a more reliably sourced building block with well-documented safety handling procedures . This direct comparison highlights that while both meet a 95% threshold, the bromo derivative has a more established commercial footprint.

Chemical Purity Procurement Analytical Chemistry

Enhanced Molecular Rigidity and Directionality Compared to Meta-Analog

The para-substitution pattern of the benzyl group in 3-Azido-1-(4-bromobenzyl)azetidine provides a linear, extended geometry (180° vector) for the molecular scaffold. In contrast, the meta-analog (3-Azido-1-(3-bromobenzyl)azetidine) introduces a 120° kink, which can drastically alter the spatial arrangement of functional groups in a final conjugate . For structure-activity relationship (SAR) studies, these subtle geometric differences can be the determining factor between a potent binder and an inactive compound .

Chemical Topology Structure-Activity Relationship Medicinal Chemistry

Optimal Application Scenarios for 3-Azido-1-(4-bromobenzyl)azetidine Procurement


Synthesis of Linear Heterobifunctional Linkers for PROTAC Design

The compound is ideal for constructing proteolysis-targeting chimeras (PROTACs) where a linear geometry is desired. The para-bromobenzyl group can first undergo a Suzuki-Miyaura coupling to introduce a target protein ligand, followed by azide-alkyne click chemistry to attach an E3 ligase ligand. This sequential functionalization allows for the rapid, modular assembly of diverse PROTAC libraries .

Building Biocompatible Fluorescent Probes via Biorthogonal Chemistry

Its azido group serves as a latent bioorthogonal handle. A proof-of-concept application involves first using the bromide for strain-promoted alkyne-azide cycloaddition (SPAAC) or CuAAC to attach a targeting vector in a test tube, and then employing the azide for subsequent live-cell labeling after the functionalized construct has engaged its biological target .

Creating Functionalized Polymer Building Blocks via Sequential Derivatization

For material science applications, this monomer can be orthogonally functionalized. First, the azetidine can undergo ring-opening polymerization or be integrated into a polymer backbone. Subsequently, the pendant aryl bromide and azide groups can be independently addressed for post-polymerization modification, yielding highly customized materials with two distinct functional payloads .

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